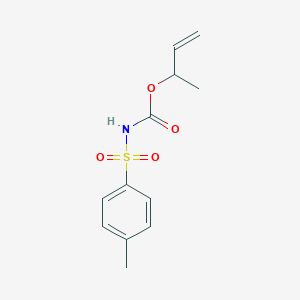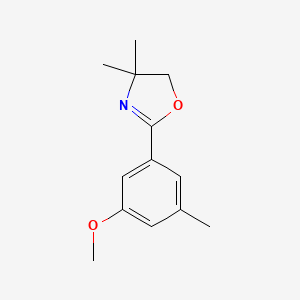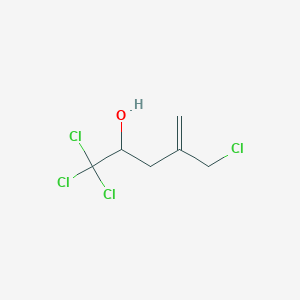![molecular formula C8H18O2Si B14355908 Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- CAS No. 90147-61-8](/img/structure/B14355908.png)
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- is an organosilicon compound that features a silane group bonded to a [(1-methoxy-2-methylcyclopropyl)oxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with [(1-methoxy-2-methylcyclopropyl)oxy] groups under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- involves its ability to form strong bonds with oxygen and other electronegative elements. This property allows it to act as a reducing agent or a radical donor in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar silane group but without the [(1-methoxy-2-methylcyclopropyl)oxy] group.
Dimethylsilane: Another related compound with two methyl groups attached to the silicon atom.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- is unique due to the presence of the [(1-methoxy-2-methylcyclopropyl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other silanes may not be effective.
Propriétés
Numéro CAS |
90147-61-8 |
|---|---|
Formule moléculaire |
C8H18O2Si |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
(1-methoxy-2-methylcyclopropyl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-7-6-8(7,9-2)10-11(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
QVAZIVMKYNIZCI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1(OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)




